Technical Guide: 2-phenyl-N-(piperidin-4-yl)acetamide Hydrochloride
Technical Guide: 2-phenyl-N-(piperidin-4-yl)acetamide Hydrochloride
This is an in-depth technical guide on 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride , a critical pharmacophore scaffold and intermediate in medicinal chemistry.
Executive Summary
2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS: 1170480-78-0 for HCl salt; Free base CAS: 75484-47-8) is a piperidine-based building block widely utilized in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally, it consists of a 4-aminopiperidine core acylated with a phenylacetic acid moiety.[3]
Unlike fentanyl precursors (which typically feature an N-phenyl aniline core), this molecule lacks the N-aryl substituent on the amide nitrogen, making it a distinct "secondary amide" scaffold. It serves as a primary precursor for anti-arrhythmic agents (e.g., Lorcainide analogs), CCR5 antagonists, and various GPCR ligands where a basic amine linked to a lipophilic aromatic domain is required.[3]
Chemical Identity & Structural Analysis[2][3][4][5][6][7]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | N-(piperidin-4-yl)-2-phenylacetamide hydrochloride |
| Common Synonyms | 4-(Phenylacetamido)piperidine HCl; Phenylacetyl-4-aminopiperidine HCl |
| CAS Number (Free Base) | 75484-47-8 |
| CAS Number (HCl Salt) | 1170480-78-0 |
| Molecular Formula | C₁₃H₁₈N₂O[1][2][4][5] · HCl |
| Molecular Weight | 218.30 g/mol (Free Base) / 254.76 g/mol (HCl Salt) |
| SMILES | C1CNCCC1NC(=O)CC2=CC=CC=C2.Cl |
Structural Pharmacophore
The molecule is amphiphilic, featuring three distinct functional domains:
-
Lipophilic Tail: The benzyl group (phenylacetyl) provides hydrophobic interaction potential (π-stacking).[3]
-
Linker: The amide bond offers hydrogen bond donor (NH) and acceptor (C=O) sites.[3]
-
Polar Head: The piperidine ring (secondary amine) is protonated at physiological pH (pKa ~10.5), facilitating ionic interactions (e.g., with Asp/Glu residues in receptor pockets).[3]
Physicochemical Properties[3][4][7][8][9][10][11][12]
| Property | Value (Predicted/Experimental) | Context |
| Melting Point | 230°C - 235°C (dec.) | Typical for high-melting piperidine HCl salts.[1][3] |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | High aqueous solubility due to ionic salt form.[1][3] |
| pKa (Piperidine N) | 10.8 ± 0.5 | Highly basic; exists as cation in biological media.[1][3] |
| pKa (Amide N) | ~15 | Neutral under physiological conditions.[1][3] |
| LogP | 1.2 (Free Base) | Moderate lipophilicity; good membrane permeability potential.[1][3] |
| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Critical for receptor binding.[1][3] |
Synthesis & Manufacturing Protocol
The synthesis follows a convergent route using orthogonal protection strategies to ensure regioselectivity at the primary amine of the 4-aminopiperidine core.[3]
Synthetic Pathway (Graphviz Visualization)
Figure 1: Convergent synthesis route utilizing Boc-protection to ensure selective amidation.
Detailed Protocol
Step 1: Amidation (Acylation)
-
Reagents : Dissolve N-Boc-4-aminopiperidine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM).
-
Addition : Cool to 0°C. Dropwise add Phenylacetyl chloride (1.1 eq) under nitrogen atmosphere.
-
Reaction : Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Workup : Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.[3] Dry over MgSO₄.[3]
-
Yield : Typically 85-90% of the Boc-protected intermediate.[3]
Step 2: Deprotection (Salt Formation)
-
Reaction : Dissolve the intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq).
-
Observation : A white precipitate forms immediately.[3] Stir for 2 hours to ensure complete Boc removal.
-
Isolation : Filter the solid.[3] Wash with diethyl ether to remove organic impurities.[3]
-
Purification : Recrystallize from Ethanol/Ether if necessary.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical matrix is required.
Analytical Workflow (Graphviz Visualization)
Figure 2: Quality Control (QC) workflow for batch release.
Key Spectral Features
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.8-9.2 (br s, 2H, NH₂⁺): Piperidine ammonium protons.[3]
-
δ 8.1 (d, 1H, Amide NH): Doublet indicating coupling to CH.[3]
-
δ 7.2-7.3 (m, 5H, Ar-H): Phenyl ring protons.
-
δ 3.8 (m, 1H, CH-N): Methine proton at piperidine C4.[3]
-
δ 3.4 (s, 2H, CH₂-CO): Benzylic methylene singlet.[3]
-
δ 2.8-3.2 (m, 4H): Piperidine ring methylenes adjacent to N.[3]
-
-
Mass Spectrometry : ESI+ m/z = 219.15 [M+H]⁺ (Free base mass).[3]
Applications in Drug Discovery[3]
Fragment-Based Drug Discovery (FBDD)
This compound serves as a "privileged scaffold" for GPCR libraries.[3] The free secondary amine allows for rapid diversification via:
-
Reductive Amination : Introduction of alkyl/benzyl groups (e.g., synthesis of Lorcainide analogs).[3]
-
SNAr Reactions : Coupling with heteroaryl halides (e.g., for CCR5 or CXCR4 antagonists).[3]
-
Urea/Sulfonamide Formation : Capping the piperidine nitrogen to modulate solubility and potency.[3]
Pharmacological Relevance[1][3][10]
-
Anti-Arrhythmics : The N-substituted derivatives of this scaffold (e.g., N-isopropyl) show Class Ic antiarrhythmic activity by blocking sodium channels.
-
Opioid Research : While structurally distinct from Fentanyl (which is an N-phenylpropanamide), this scaffold is used as a negative control or a starting point for "reverse amide" analogs to study Structure-Activity Relationships (SAR) at the Mu-opioid receptor (MOR).
Safety & Handling (MSDS Highlights)
-
Signal Word : WARNING
-
Hazard Statements :
-
Storage : Hygroscopic.[3] Store at -20°C under inert atmosphere (Argon/Nitrogen).
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 75484-47-8. Retrieved from [Link]
-
Janssen, P. A. J. (1979).[3] Synthesis of Lorcainide and related piperidine derivatives. Journal of Medicinal Chemistry, 22(10), 1171-1180. (Foundational chemistry for phenylacetamidopiperidine scaffolds).
-
Accela ChemBio . (2023).[2][3] Product Analysis: 2-phenyl-N-(piperidin-4-yl)acetamide hydrochloride. Retrieved from [Link]
Sources
- 1. US10207993B2 - Compounds as anti-tubercular agents - Google Patents [patents.google.com]
- 2. 192811-47-5,2-(cyclopentylamino)acetamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. N-(4-Piperidinyl)phenylacetamide | C13H18N2O | CID 74156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride | C22H29ClN2O | CID 137700118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 6. N-Phenyl-N-(1-(phenylmethyl)-4-piperidinyl)acetamide | C20H24N2O | CID 71058 - PubChem [pubchem.ncbi.nlm.nih.gov]
